molecular formula C8H11N3S B2681252 Hydrazinecarbothioamide, N-methyl-N-phenyl- CAS No. 21076-11-9

Hydrazinecarbothioamide, N-methyl-N-phenyl-

Cat. No. B2681252
CAS RN: 21076-11-9
M. Wt: 181.26
InChI Key: HREHCYXOFYPKOP-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N-methyl-N-phenyl- is a derivative of hydrazinecarbothioamide . It is a bioactive small molecule and is used as a building block in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives has been reported in several studies. For instance, (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . Another study reported the synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide .


Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been elucidated using spectroscopic techniques and single crystal X-ray diffraction . The molecular weight of hydrazinecarbothioamide is 91.135 .


Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives have been used in various chemical reactions. For example, N-Methyl hydrazinecarbothioamide reacted with phenyl isocyanide to yield 4-methyl-2-1,2,4-triazoline-5-thione . Another study reported the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate to form various heterocyclic rings .


Physical And Chemical Properties Analysis

Hydrazinecarbothioamide is a white, odorless solid . The molecular weight of hydrazinecarbothioamide is 91.135 .

Scientific Research Applications

1. Synthesis of Various Heterocyclic Rings

  • Summary of Application: Hydrazinecarbothioamides are used as building blocks with several π-deficient compounds for the synthesis of different heterocycles .
  • Methods of Application: The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic rings .
  • Results or Outcomes: The structure of the obtained products was fully characterized using different spectral techniques including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) together with elemental analyses as well as single-crystal X-ray diffraction analysis .

2. Antiviral Effects Against HIV

  • Summary of Application: N-methyl-N-phenyl dithiocarbamate complexes were evaluated for their antiviral effects against HIV-1 subtypes .
  • Methods of Application: The complexes were characterized by thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier transform infrared spectroscopy (FTIR) .
  • Results or Outcomes: The copper(II)-bis(N-methyl-N-phenyl dithiocarbamate) complex had a neutralization efficiency of 94% for CAP210, 54% for ZM53, 45% for Q168, and 63% for QHO.168 .

3. DNA Binding

  • Summary of Application: (E)-2-((1,4-Dihydroxy-9,10-anthraquinone-2-yl)methylene)-N-(4-fluorophenyl)hydrazinecarbothioamide (DAFPT) was synthesized and its interaction with ctDNA showed groove binding and preference for A–T rich regions .
  • Methods of Application: The compound was synthesized and its interaction with ctDNA was studied .
  • Results or Outcomes: It was expected that this structural modification might overcome drug resistance and decrease the cardiotoxicity of the compound .

4. Ligands for Transition Metals

  • Summary of Application: Thiosemicarbazides, which include “Hydrazinecarbothioamide, N-methyl-N-phenyl-”, are commonly used as ligands for transition metals .
  • Methods of Application: The compound is used to form complexes with transition metals. The exact method of application can vary depending on the specific transition metal and the desired complex .
  • Results or Outcomes: The formation of these complexes can lead to a variety of applications, including catalysis, materials science, and medicinal chemistry .

5. Synthesis of Heterocyclic Compounds

  • Summary of Application: Hydrazinecarbothioamides are used as building blocks with several π-deficient compounds for the synthesis of different heterocycles such as 1,3,4-thiadiazoles and 1,3,4-thiadiazepines .
  • Methods of Application: The reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate afforded various heterocyclic rings .
  • Results or Outcomes: The structure of the obtained products was fully characterized using different spectral techniques including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) together with elemental analyses as well as single-crystal X-ray diffraction analysis .

properties

IUPAC Name

3-amino-1-methyl-1-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-11(8(12)10-9)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREHCYXOFYPKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazinecarbothioamide, N-methyl-N-phenyl-

CAS RN

21076-11-9
Record name 21076-11-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 7.7 g (0.24 m) anhydrous hydrazine in 200 ml of dry ether, N-methyl-N-phenylthiocarbamyl chloride 20.4 g (0.11 m) was added below 5° C. with stirring. The mixture was stirred and allowed to warm to room temperature. The mixture was filtered and the residue resuspended in ~100 ml water and stirred. Filtration gave 8.8 g of the desired product as whitish powder, m.p. 121°-22°.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
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Synthesis routes and methods III

Procedure details

To a solution of 7.7 g (0.24 mole) anhydrous hydrazine in 200 ml of dry ether, N-methyl-N-phenylthiocarbamyl chloride (20.4 g, 0.11 mole) was added below 5° C. with stirring. The mixture was stirred and allowed to warm to room temperature. The mixture was filtered and the residue resuspended in about 100 ml water and stirred. Filtration gave 8.8 g of the desired product as a whitish powder, m.p. 121°-22°.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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